molecular formula C18H14O4S B11063448 2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione, 4-(2,5-dimethyl-3-thienyl)-3,4-dihydro-

2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione, 4-(2,5-dimethyl-3-thienyl)-3,4-dihydro-

Cat. No.: B11063448
M. Wt: 326.4 g/mol
InChI Key: RJUPIZNMLBXCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-DIMETHYL-3-THIENYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE is a complex organic compound that features a unique combination of a thiophene ring and a pyranochromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIMETHYL-3-THIENYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE typically involves a multi-step process. One common method includes the initial formation of the thiophene ring, followed by the construction of the pyranochromene framework. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-DIMETHYL-3-THIENYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

4-(2,5-DIMETHYL-3-THIENYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as photochemical reactivity or electronic conductivity.

Mechanism of Action

The mechanism by which 4-(2,5-DIMETHYL-3-THIENYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE exerts its effects involves its interaction with molecular targets and pathways. This compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Bis(2,5-dimethyl-3-thienyl)furan-2,5-dione: This compound shares a similar thiophene structure but differs in its overall framework.

    2-(Anthracenyl)-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole: Another compound with a thiophene ring, but with different functional groups and applications.

Uniqueness

4-(2,5-DIMETHYL-3-THIENYL)-3,4-DIHYDRO-2H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE is unique due to its combination of a thiophene ring and a pyranochromene structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific reactivity or interaction with biological molecules.

Properties

Molecular Formula

C18H14O4S

Molecular Weight

326.4 g/mol

IUPAC Name

4-(2,5-dimethylthiophen-3-yl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C18H14O4S/c1-9-7-12(10(2)23-9)13-8-15(19)22-17-11-5-3-4-6-14(11)21-18(20)16(13)17/h3-7,13H,8H2,1-2H3

InChI Key

RJUPIZNMLBXCDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2CC(=O)OC3=C2C(=O)OC4=CC=CC=C43

Origin of Product

United States

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